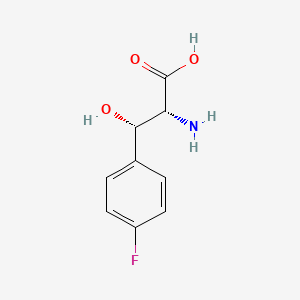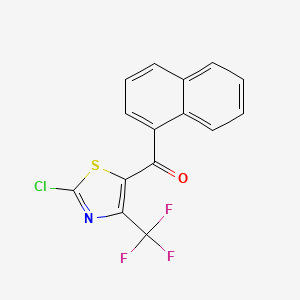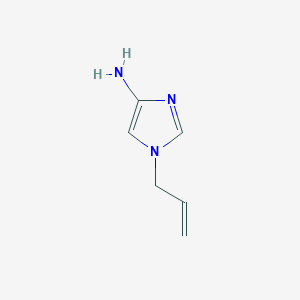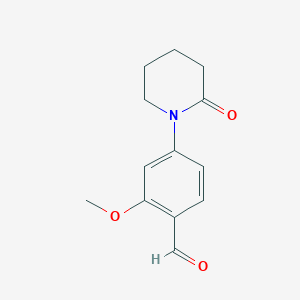
(R)-Fesoterodine fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Fesoterodine fumarate is a chemical compound used primarily in the treatment of overactive bladder syndrome. It is a prodrug of 5-hydroxymethyl tolterodine, which is an active metabolite that exerts antimuscarinic effects. This compound helps in reducing urinary frequency, urgency, and incontinence by relaxing the bladder muscles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fesoterodine fumarate involves several steps. One common method includes the reaction of 5-hydroxymethyl tolterodine with fumaric acid to form the fumarate salt. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-Fesoterodine fumarate follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control. The reaction conditions are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
®-Fesoterodine fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound into its active form.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acids are used under controlled conditions.
Major Products
The major products formed from these reactions include various metabolites and derivatives of ®-Fesoterodine fumarate, which can have different pharmacological properties.
Aplicaciones Científicas De Investigación
®-Fesoterodine fumarate has several scientific research applications:
Chemistry: It is used in studies related to drug synthesis and reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and receptor interactions.
Medicine: It is extensively researched for its therapeutic effects in treating overactive bladder syndrome and other urinary disorders.
Industry: The compound is used in the development of pharmaceutical formulations and quality control processes.
Mecanismo De Acción
®-Fesoterodine fumarate exerts its effects by acting as a prodrug. Once administered, it is metabolized into 5-hydroxymethyl tolterodine, which binds to muscarinic receptors in the bladder. This binding inhibits the action of acetylcholine, leading to relaxation of the bladder muscles and reduction in urinary symptoms. The primary molecular targets are the M2 and M3 muscarinic receptors, which play a crucial role in bladder contraction.
Comparación Con Compuestos Similares
Similar Compounds
Tolterodine: Another antimuscarinic agent used for overactive bladder.
Oxybutynin: A compound with similar therapeutic effects but different chemical structure.
Solifenacin: Another muscarinic receptor antagonist used for urinary disorders.
Uniqueness
®-Fesoterodine fumarate is unique due to its prodrug nature, which allows for a more controlled release of the active metabolite. This results in a more consistent therapeutic effect and potentially fewer side effects compared to other similar compounds.
Propiedades
Fórmula molecular |
C30H41NO7 |
|---|---|
Peso molecular |
527.6 g/mol |
Nombre IUPAC |
but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/t23-;/m1./s1 |
Clave InChI |
MWHXMIASLKXGBU-GNAFDRTKSA-N |
SMILES isomérico |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[(3-fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444957.png)
![4-butoxy-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}benzamide](/img/structure/B12444963.png)
![2-bromo-4-methyl-6-[(E)-{[2-(pyrrolidin-1-yl)phenyl]imino}methyl]phenol](/img/structure/B12444973.png)
![2-[6-[(2-Methylpropan-2-yl)oxy]-3-nitropyridin-2-yl]acetonitrile](/img/structure/B12444974.png)
![4-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl)phenol](/img/structure/B12444981.png)

![Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12444994.png)




![Methyl 2-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12445024.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{2-hydroxy-4-[(2,2,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12445029.png)

